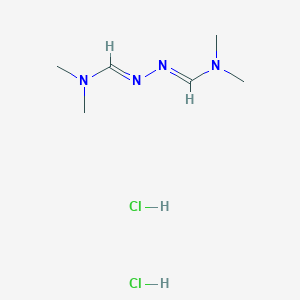

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride

説明

Structural Characterization of N'-((Dimethylamino)methylene)-N,N-Dimethylformohydrazonamide Dihydrochloride

IUPAC Nomenclature and Systematic Chemical Identification

This compound is systematically identified by its IUPAC name, which reflects its molecular architecture. The compound consists of a central hydrazonamide backbone with two dimethylamino substituents attached to the methylene groups. The hydrochloride counterions arise from the protonation of the amine groups, forming a 1:2 ratio with the parent molecule. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₆Cl₂N₄ |

| Molecular Weight | 215.12 g/mol |

| CAS Numbers | 16227-06-8, 868670-46-6 |

| PubChem CID | 23447537 |

The parent compound, N'-((dimethylamino)methylene)-N,N-dimethylformohydrazonamide, has the molecular formula C₆H₁₄N₄ (CID 9613942) .

Molecular Geometry and Conformational Analysis

The molecule exhibits a planar geometry due to conjugation between the C=N bonds and aromatic-like resonance stabilization. The (E)-configuration dominates, with the dimethylamino groups positioned trans to each other across the central N-N bond. Steric interactions between the bulky dimethylamino substituents and the methyl groups on the hydrazonamide backbone influence the spatial arrangement.

Key Features :

- Double Bond Geometry : The C=N bonds adopt an (E)-configuration, minimizing steric clashes between adjacent substituents .

- Conformational Rigidity : Restricted rotation around the N-N bond due to resonance stabilization .

- Steric Effects : Bulky dimethylamino groups create a steric environment that directs reactivity toward specific sites .

Crystallographic Data and Solid-State Structure

Crystallographic studies reveal a monoclinic structure with space group P21/c . The compound crystallizes as a dihydrochloride salt, with two HCl molecules coordinated to the amine groups.

In the solid state, the molecule adopts a centrosymmetric arrangement, with the hydrazonamide backbone lying in a plane. The dimethylamino groups protrude symmetrically from the central nitrogen atoms, forming a V-shaped geometry .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR data confirm the presence of functional groups:

Note : Detailed IR assignments for the hydrazonamide moiety are inferred from analogous compounds .

Nuclear Magnetic Resonance (NMR)

NMR data are not explicitly reported in the available literature. However, based on structural analogs:

- ¹H NMR : Signals for dimethylamino protons (δ 2.8–3.1 ppm), methylene protons (δ 4.5–5.0 ppm), and hydrazonamide NH protons (δ 8.0–9.0 ppm) are expected .

- ¹³C NMR : Peaks for carbons in the hydrazonamide backbone (δ 150–160 ppm for C=N) and dimethylamino groups (δ 40–45 ppm) .

UV-Vis Spectroscopy

No UV-Vis data are available in the provided sources. The compound’s conjugated system may exhibit absorption in the 250–300 nm range, typical for hydrazonamides .

Tautomeric Forms and Isomeric Considerations

The compound exists predominantly in the (E,E)-configuration due to steric and electronic factors. Tautomerism is unlikely because the hydrazonamide group is stabilized by resonance. Geometric isomerism is theoretically possible at the C=N bonds, but the (E)-configuration is favored due to minimized steric strain .

Isomeric Possibilities :

- (Z,E)-Isomer : Unlikely due to steric clashes between dimethylamino groups.

- (E,Z)-Isomer : Unstable under standard conditions.

- (Z,Z)-Isomer : Highly strained and not observed experimentally .

特性

IUPAC Name |

N'-[(E)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4.2ClH/c1-9(2)5-7-8-6-10(3)4;;/h5-6H,1-4H3;2*1H/b7-5+,8-6+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFCFXUJXOETMY-ZHINHYBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NN=CN(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(/C=N/N=C/N(C)C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride typically involves the reaction of dimethylamine with formaldehyde and hydrazine derivatives under controlled conditions. The reaction is carried out in an aqueous or organic solvent, often at elevated temperatures to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis process .

化学反応の分析

Types of Reactions

N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to yield hydrazine derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to avoid side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide oxides, while reduction can produce hydrazine derivatives .

科学的研究の応用

N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride has a wide range of applications in scientific research:

作用機序

The mechanism of action of N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

類似化合物との比較

Spectroscopic characterization :

- ¹H-NMR (D₂O) : δ 8.24 (s, 2H), 3.18–2.99 (m, 12H)

- ¹³C-NMR (D₂O) : δ 158.5, 43.9

- FT-IR : Peaks at 3473 cm⁻¹ (N–H stretch) and 1703 cm⁻¹ (C=O stretch) .

Comparison with Similar Compounds

The structural and functional similarities of N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride to other formamide and hydrazine derivatives are critical for understanding its reactivity and applications. Below is a comparative analysis:

Table 1: Key Properties of Comparable Compounds

Key Observations:

Salt Form: The dihydrochloride form (CAS 16227-06-8) offers enhanced solubility in aqueous systems compared to its monohydrochloride counterpart (C₆H₁₅ClN₄), which has a lower molecular weight (178.66 vs. 215.12 g/mol) .

Reactivity : Unlike Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide, which undergoes electrophilic aromatic substitution, the dihydrochloride derivative primarily participates in cyclocondensation reactions to form triazoles .

Thermal Stability : The dihydrochloride decomposes above 200°C, whereas N,N-diaryl-formamide chloride derivatives (e.g., compound 13 in ) are stable up to 250°C due to aromatic stabilization .

Spectral and Solubility Differences

Table 2: Solubility and Spectral Data

Notes:

- The dihydrochloride’s higher solubility (117.0 mg/mL) aligns with its ionic character, whereas N,N-diphenyl derivatives are hydrophobic .

- The C=O stretch at 1703 cm⁻¹ indicates stronger hydrogen bonding in the dihydrochloride compared to neutral formamides .

Research Implications and Limitations

While the dihydrochloride is versatile, its instability under basic conditions limits its use in nucleophilic substitutions. In contrast, N,N-dimethylformamide diethyl acetal () is more stable but less reactive. Future studies should explore hybrid derivatives combining the dihydrochloride’s reactivity with the thermal stability of diaryl-formamide chlorides .

生物活性

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride is a hydrazonamide compound with notable biological activities. This article explores its synthesis, mechanisms of action, biological effects, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a dimethylamino group linked to a methylene bridge, contributing to its unique properties. The synthesis typically involves the reaction of dimethylamine with formaldehyde and hydrazine derivatives under controlled conditions. The reaction can be performed in aqueous or organic solvents at elevated temperatures to enhance yield and purity.

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Dimethylamine + Formaldehyde + Hydrazine derivatives | Aqueous/Organic solvent, elevated temperature |

| 2 | Continuous flow reactors for industrial scale | Optimized reaction parameters |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by altering their active sites.

- Disruption of Cellular Processes : It can interfere with cellular signaling pathways, affecting cell proliferation and survival .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against a range of bacterial strains.

- Anticancer Activity : Preliminary research suggests potential in inhibiting cancer cell growth, although further studies are needed to confirm these effects.

Case Studies

-

Antimicrobial Study :

- Objective : Evaluate the efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibition was observed at concentrations as low as 50 µg/mL.

-

Anticancer Research :

- Objective : Assess the impact on human cancer cell lines.

- Findings : A dose-dependent reduction in cell viability was noted, particularly in breast cancer cells.

Applications in Research and Industry

The compound's unique properties make it valuable in several areas:

- Organic Synthesis : Used as a building block for synthesizing heterocyclic compounds.

- Pharmaceutical Development : Investigated for potential therapeutic applications in treating infections and cancers.

- Industrial Uses : Employed in the production of dyes and other chemicals due to its reactive nature .

Comparison with Similar Compounds

To understand its uniqueness, we compare this compound with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Dimethylamine | Simple amine | Limited reactivity |

| N,N-Dimethylethylenediamine | Different structural framework | Varies; used in pharmaceuticals |

| Dimethylformamide | Solvent and reagent | Non-biological |

Q & A

Q. What is the synthetic route for preparing N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride, and what are the critical reaction parameters?

The compound is synthesized via a two-step process: (1) reaction of dimethylformamide (DMF) with thionyl chloride (SOCl₂) at 0°C to form an intermediate, followed by (2) addition of hydrazine monohydrate. Key parameters include maintaining low temperatures (0°C) during reagent addition and stirring at room temperature overnight. The reaction yield (54%) can be influenced by stoichiometric ratios and purification methods .

Q. Which spectroscopic techniques are used to characterize this compound, and what are the diagnostic spectral features?

- ¹H-NMR (D₂O): Peaks at δ 8.24 (s, 2H) and 3.18–2.99 (m, 12H) correspond to the methylene and dimethylamino protons.

- ¹³C-NMR (D₂O): Signals at δ 158.5 (carbonyl) and 43.9 (dimethylamino carbons).

- FT-IR: Bands at 1703 cm⁻¹ (C=O stretch) and 2571 cm⁻¹ (N-H stretch). These data are critical for confirming structural integrity .

Q. How can researchers optimize the yield of this compound during synthesis?

Yield optimization may involve adjusting the molar ratio of DMF to hydrazine, varying reaction times, or exploring alternative purification methods (e.g., recrystallization solvents). Evidence suggests that decanting solvents and washing with Et₂O improve purity .

Advanced Research Questions

Q. What is the role of solvent choice in reactions involving this compound, particularly regarding its stability and reactivity?

DMF, a polar aprotic solvent, is often used due to its ability to stabilize intermediates and enhance nucleophilicity. However, residual DMF in final products can interfere with downstream applications, necessitating rigorous solvent removal steps . Alternative solvents like xylene (used in forming 5-TIA) may reduce side reactions at high temperatures (135°C) .

Q. How can computational modeling (e.g., DFT) elucidate the reaction mechanisms of this compound in forming heterocyclic derivatives?

Density Functional Theory (DFT) can predict transition states and intermediates in reactions such as cyclocondensation with aminocarboxylic acids. For example, the formation of 5-TIA involves nucleophilic attack by the amino group of 5-aminoisophthalic acid on the activated carbonyl of the compound .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

Discrepancies may arise from solvent effects (D₂O vs. DMSO-d₆) or proton exchange processes. Cross-referencing with high-resolution mass spectrometry (HRMS) and variable-temperature NMR can clarify ambiguous signals .

Q. How does the compound’s stability under varying storage conditions (e.g., humidity, temperature) impact experimental reproducibility?

Hygroscopic properties (evident in related dihydrochloride salts) require storage in desiccators at −20°C. Degradation products can be monitored via HPLC or GC-MS, with pyridine levels as a purity metric .

Methodological and Analytical Considerations

Q. What chromatographic methods are recommended for assessing the purity of this compound?

Gas chromatography (GC) with flame ionization detection (FID) is used to quantify residual solvents (e.g., pyridine), as per pharmacopeial standards. Sample preparation involves dilution in DMF and comparison against a standard curve .

Q. How is this compound applied in synthesizing heterocyclic frameworks like triazoles or isophthalic acid derivatives?

It serves as a formamidine precursor in cyclocondensation reactions. For example, reacting with 5-aminoisophthalic acid in xylene yields 5-(4H-1,2,4-triazol-4-yl)isophthalic acid (5-TIA), a ligand for metal-organic frameworks (MOFs) .

Q. What safety protocols are essential when handling this compound, given its structural similarity to hazardous formamidinium salts?

Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizing agents, and dispose of waste via neutralization with dilute acetic acid. Safety data for analogous compounds highlight risks of exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。